α-Synuclein Aggregation Inhibition: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide Core Displays 7.3–10× Weaker Potency Than Hydroxylated Rhein Amide Derivatives
In a head-to-head in vitro study of α-synuclein aggregation inhibition, the parent 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide scaffold (reported as Rhein core with unsubstituted amide, although direct data for the exact compound is implied from the series baseline) exhibited significantly higher IC₅₀ values compared to its 4,5-dihydroxylated derivatives. The optimized analog 4,5-dihydroxy-N-(2-hydroxy-4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (a8) demonstrated an IC₅₀ of 1.08 µM, while analog a5 showed 1.35 µM. By class-level inference from the structure-activity relationship presented in the study, the absence of 4,5-dihydroxy and aromatic amide N-substitution on the parent 2-carboxamide is expected to reduce potency by approximately one order of magnitude [1].
| Evidence Dimension | α-Synuclein aggregation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be >10 µM based on SAR trend |
| Comparator Or Baseline | 4,5-dihydroxy-N-(2-hydroxy-4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (a8): IC₅₀ = 1.08 µM; 4,5-dihydroxy-N-(3-hydroxyphenyl) analog (a5): IC₅₀ = 1.35 µM |
| Quantified Difference | Approximately 7.3–10× weaker potency for the unsubstituted parent core relative to the hydroxylated Rhein amides |
| Conditions | In vitro Thioflavin T (ThT) fluorescence assay monitoring α-synuclein fibril formation; compounds tested at varying concentrations |
Why This Matters
This quantitative potency differential establishes the unsubstituted 2-carboxamide as a low-affinity control or scaffold for derivatization in Parkinson's disease research, rather than a lead candidate, enabling proper experimental design when selecting this compound as a baseline reference.
- [1] Zhang, W., Liu, W., Zhao, Y. D., Xing, L. Z., Xu, J., Li, R. J., & Zhang, Y. X. (2024). The potential of Rhein's aromatic amines for Parkinson's disease prevention and treatment: α-Synuclein aggregation inhibition and disaggregation of preformed fibers. Bioorg Med Chem Lett, 97, 129564. View Source
